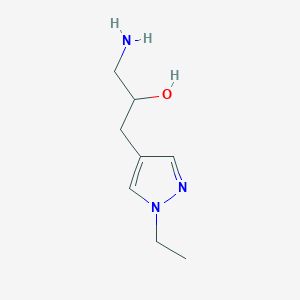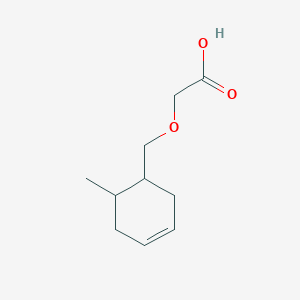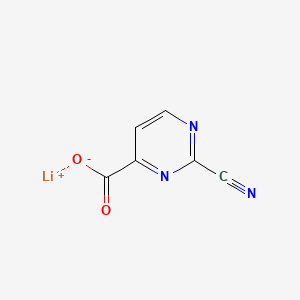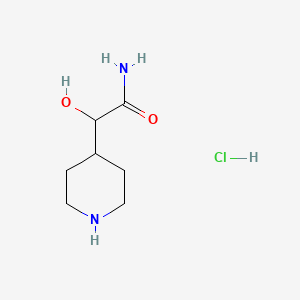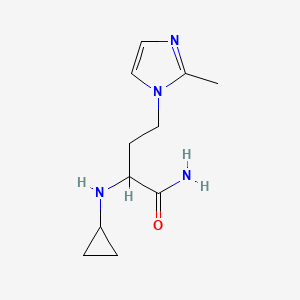
2-(Cyclopropylamino)-4-(2-methyl-1h-imidazol-1-yl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Cyclopropylamino)-4-(2-methyl-1h-imidazol-1-yl)butanamide is a compound that features both cyclopropylamino and imidazole functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclopropylamino)-4-(2-methyl-1h-imidazol-1-yl)butanamide typically involves the reaction of cyclopropylamine with a suitable imidazole derivative. One common method involves the use of 2-methyl-1H-imidazole as a starting material, which is then reacted with a butanoyl chloride derivative under controlled conditions to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts to enhance the efficiency of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
2-(Cyclopropylamino)-4-(2-methyl-1h-imidazol-1-yl)butanamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The imidazole ring can participate in substitution reactions, where one of its hydrogen atoms is replaced by another substituent.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole oxides, while reduction could produce amine derivatives .
Aplicaciones Científicas De Investigación
2-(Cyclopropylamino)-4-(2-methyl-1h-imidazol-1-yl)butanamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(Cyclopropylamino)-4-(2-methyl-1h-imidazol-1-yl)butanamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or active sites in enzymes, thereby inhibiting their activity. The cyclopropylamino group may enhance the binding affinity and specificity of the compound for its targets .
Comparación Con Compuestos Similares
Similar Compounds
3-(2-methyl-1H-imidazol-1-yl)propan-1-amine: This compound shares the imidazole ring but differs in the side chain structure.
2-Methyl-1H-imidazole-1-propanamine: Another similar compound with a different substitution pattern on the imidazole ring.
Uniqueness
2-(Cyclopropylamino)-4-(2-methyl-1h-imidazol-1-yl)butanamide is unique due to the presence of both cyclopropylamino and imidazole functional groups, which confer distinct chemical properties and potential biological activities .
Propiedades
Fórmula molecular |
C11H18N4O |
|---|---|
Peso molecular |
222.29 g/mol |
Nombre IUPAC |
2-(cyclopropylamino)-4-(2-methylimidazol-1-yl)butanamide |
InChI |
InChI=1S/C11H18N4O/c1-8-13-5-7-15(8)6-4-10(11(12)16)14-9-2-3-9/h5,7,9-10,14H,2-4,6H2,1H3,(H2,12,16) |
Clave InChI |
DUUCOTCYAHOYGK-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC=CN1CCC(C(=O)N)NC2CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


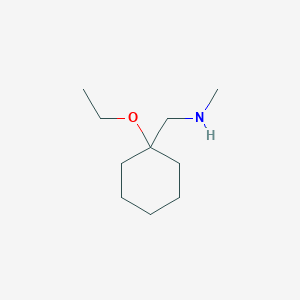
![2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-fluoro-8-oxa-2-azaspiro[4.5]decane-4-carboxylic acid](/img/structure/B13617744.png)
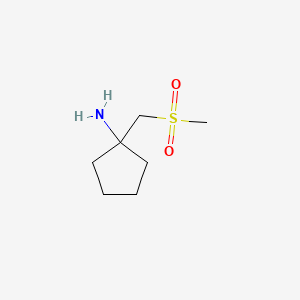
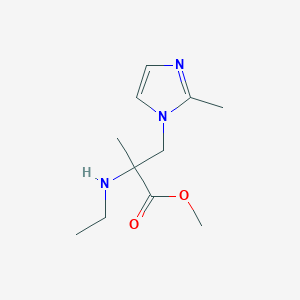
amine](/img/structure/B13617753.png)
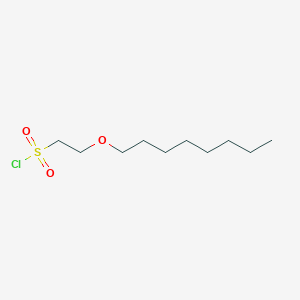

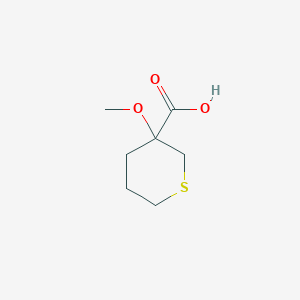
![4,4,5,5-Tetramethyl-2-[2-(1-methylcyclopropyl)prop-1-en-1-yl]-1,3,2-dioxaborolane](/img/structure/B13617772.png)
